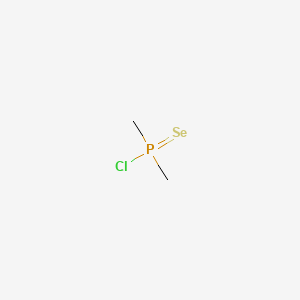![molecular formula C19H32Se B14591632 [(Tridecan-7-yl)selanyl]benzene CAS No. 61539-99-9](/img/structure/B14591632.png)
[(Tridecan-7-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Tridecan-7-yl)selanyl]benzene is an organic compound with the molecular formula C19H32Se. It consists of a benzene ring substituted with a selanyl group (Se) attached to a tridecanyl chain at the 7th carbon. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics with the presence of selenium, a relatively rare element in organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Tridecan-7-yl)selanyl]benzene typically involves the reaction of tridecane with a selenium source in the presence of a catalyst. One common method is the nucleophilic substitution reaction where tridecane is reacted with selenium chloride (SeCl2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
[(Tridecan-7-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
[(Tridecan-7-yl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of selenium’s role in human health.
Industry: Used in the development of materials with unique properties due to the presence of selenium.
Wirkmechanismus
The mechanism of action of [(Tridecan-7-yl)selanyl]benzene involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(Tridecan-7-yl)thio]benzene: Similar structure but with sulfur instead of selenium.
[(Tridecan-7-yl)oxy]benzene: Similar structure but with oxygen instead of selenium.
[(Tridecan-7-yl)amino]benzene: Similar structure but with nitrogen instead of selenium.
Uniqueness
[(Tridecan-7-yl)selanyl]benzene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications .
Eigenschaften
CAS-Nummer |
61539-99-9 |
|---|---|
Molekularformel |
C19H32Se |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
tridecan-7-ylselanylbenzene |
InChI |
InChI=1S/C19H32Se/c1-3-5-7-10-14-18(15-11-8-6-4-2)20-19-16-12-9-13-17-19/h9,12-13,16-18H,3-8,10-11,14-15H2,1-2H3 |
InChI-Schlüssel |
REPZYBZQYVPLFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCC)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


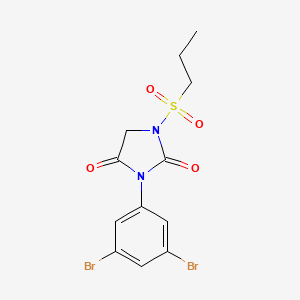
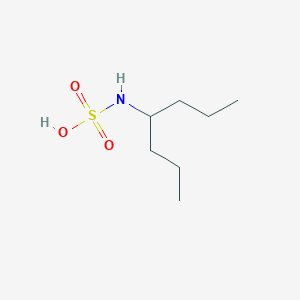
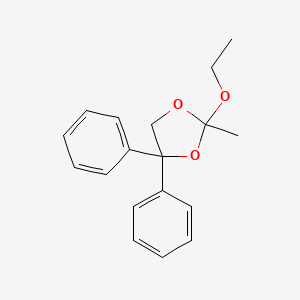
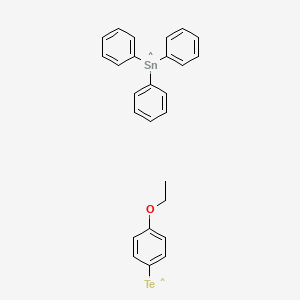
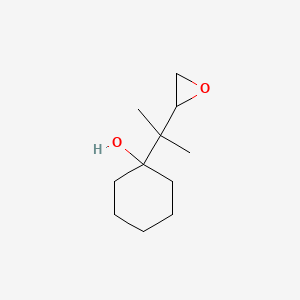
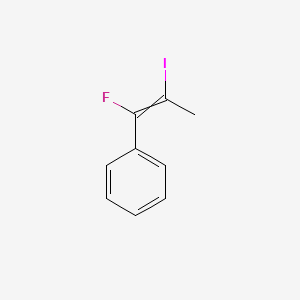
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
